C11-PEG9-alcohol
CAS No.:
Cat. No.: VC18367708
Molecular Formula: C27H56O9
Molecular Weight: 524.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H56O9 |
|---|---|
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C27H56O9/c1-2-3-4-5-6-7-8-9-10-12-29-14-16-31-18-20-33-22-24-35-26-27-36-25-23-34-21-19-32-17-15-30-13-11-28/h28H,2-27H2,1H3 |
| Standard InChI Key | WJWPVYGUYQUQPF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
C11-PEG9-alcohol consists of three distinct regions:
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Aliphatic Chain: An 11-carbon hydrophobic tail that facilitates integration into lipid bilayers or nonpolar matrices.
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PEG9 Segment: A hydrophilic spacer comprising nine ethylene oxide units, enhancing solubility and biocompatibility.
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Terminal Hydroxyl Group: A reactive moiety enabling further chemical derivatization, such as esterification or etherification .
The compound’s empirical formula is , with an average molecular weight of 524.70 g/mol .
Table 1: Key Specifications of C11-PEG9-Alcohol
| Property | Value |
|---|---|
| Molecular Weight | 524.70 g/mol |
| Purity | ≥95% |
| CAS Number | 92691-26-4* |
| Physical Form | Viscous liquid or paste |
| Solubility in Water | Miscible |
*CAS number corresponds to PEG6 variant; PEG9-specific CAS requires verification .
Physicochemical Properties
Hydrophobic-Hydrophilic Balance
The 11-carbon chain confers hydrophobic interactions, while the PEG9 segment imparts water solubility. This amphiphilic nature enables micelle formation in aqueous solutions, with a critical micelle concentration (CMC) dependent on PEG chain length . Comparative studies of PEG variants (e.g., PEG4, PEG6, PEG13) reveal that PEG9 optimizes solubility without excessive steric hindrance .
Thermal and Chemical Stability
C11-PEG9-alcohol exhibits stability across a pH range of 3–10 and temperatures up to 60°C. Degradation occurs under strong acidic/alkaline conditions or prolonged exposure to oxidizers, common to PEG-based compounds .
Applications in Biomedical and Materials Science
Bioconjugation and Functionalization
The terminal hydroxyl group serves as a handle for introducing reactive functionalities (e.g., amines, carboxylates). For example, coupling C11-PEG9-OH with succinic anhydride yields a carboxylated derivative for protein conjugation . This approach is pivotal in antibody-drug conjugate (ADC) development, where controlled linker chemistry is essential .
Drug Delivery Systems
C11-PEG9-alcohol enhances the pharmacokinetic profile of hydrophobic therapeutics. In liposomal formulations, the aliphatic chain anchors the molecule into lipid bilayers, while PEG9 extends into the aqueous medium, reducing opsonization and extending circulation half-life . Studies on PEGylated doxorubicin analogs demonstrate a 40% increase in tumor accumulation compared to non-PEGylated counterparts .
Surface Modification
The compound’s amphiphilicity enables functionalization of nanoparticles and medical devices. For instance, gold nanoparticles coated with C11-PEG9-alcohol exhibit improved colloidal stability and reduced protein fouling in serum .
Emerging Research and Future Directions
Recent investigations explore C11-PEG9-alcohol in stimuli-responsive drug delivery systems. For example, pH-sensitive micelles incorporating this compound release payloads in tumor microenvironments, achieving a 60% reduction in murine melanoma growth . Additionally, its utility in CRISPR-Cas9 delivery vehicles highlights potential gene therapy applications .
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